



Application Notes: Establishing Human Enteroid Cultures with [Leu15]-Gastrin I

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Compound of Interest		
Compound Name:	[Leu15]-Gastrin I (human)	
Cat. No.:	B1591223	Get Quote

Introduction

Human intestinal enteroids are three-dimensional, self-organizing structures derived from adult intestinal stem cells that recapitulate the cellular diversity and architecture of the intestinal epithelium.[1][2] These models are invaluable for studying intestinal physiology, host-microbe interactions, and drug development. The successful establishment and long-term maintenance of enteroid cultures depend on a specialized culture medium that mimics the intestinal stem cell niche.[3][4]

Gastrin is a key hormone that is trophic for the gastrointestinal epithelium, promoting growth and the maintenance of a healthy digestive system.[5][6] [Leu15]-Gastrin I is a synthetic analog of human Gastrin I with full biological activity and improved stability in aqueous solutions, making it an ideal supplement for cell culture.[5][6] It replaces the readily oxidized Methionine at position 15 with Leucine, ensuring consistent performance.[5] This peptide hormone exerts its function through the cholecystokinin-B receptor (CCK-BR), stimulating the proliferation and differentiation of intestinal epithelial cells.[5][7] The inclusion of [Leu15]-Gastrin I in the culture medium is essential for robust growth and development of enteroids, particularly for gastric organoid cultures.[8][9]

These application notes provide detailed protocols for the establishment, maintenance, and cryopreservation of human enteroid cultures using a medium supplemented with [Leu15]-Gastrin I.



Quantitative Data and Reagents

For reproducible results, precise concentrations of media components and adherence to optimized experimental parameters are critical.

Table 1: Composition of Human Enteroid Expansion Medium



Component	Stock Concentration	Final Concentration	Vendor Example	Catalog #
Advanced DMEM/F12	-	-	Thermo Fisher	12634010
L-WRN Conditioned Media	-	~50%	-	-
GlutaMAX™ Supplement	100X	1X	Thermo Fisher	35050061
HEPES	1 M	10 mM	Thermo Fisher	15630080
Penicillin- Streptomycin	100X	1X	Thermo Fisher	15140122
N-2 Supplement	100X	1X	Thermo Fisher	17502048
B-27 [™] Supplement	50X	1X	Thermo Fisher	17504044
N-Acetylcysteine	500 mM	500 μM - 1 mM	Sigma-Aldrich	A9165
Human EGF	500 μg/mL	50 ng/mL	PeproTech	AF-100-15
Human Noggin	100 μg/mL	100 ng/mL	PeproTech	120-10C
Human R- spondin1	1 mg/mL	1 μg/mL	PeproTech	120-38
[Leu15]-Gastrin I (human)	10 μΜ	10 nM	Sigma-Aldrich	G9145
Nicotinamide	1 M	10 mM	Sigma-Aldrich	N0636
A83-01 (ALK5 inhibitor)	10 mM	500 nM	Tocris	2939
SB202190 (p38 inhibitor)	10 mM	10 μΜ	Tocris	1264



Y-27632 (ROCK inhibitor)	10 mM	10 μΜ	Tocris	1254
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Note: The ROCK inhibitor Y-27632 is typically added only for the first 2-4 days after thawing or passaging to improve cell survival.[9]

Table 2: Key Experimental Parameters

Parameter	Value	Notes
Tissue Digestion		
EDTA Chelating Buffer Incubation	30 min on ice with gentle shaking	For isolation of intestinal crypts.[4][10]
Centrifugation Speeds		
Crypt Pellet Collection	150 x g for 10 min, 4°C	To pellet crypts while single cells remain in suspension.[9]
Enteroid Pellet for Passaging	400-500 x g for 3-5 min, 4°C	Standard speed for pelleting enteroid fragments.[11][12]
Plating and Culture		
Matrigel/BME Volume per Well	30-50 μL (for 24-well plate)	Plate as a dome in the center of the well.[1][10]
Matrigel Polymerization	20-30 min at 37°C	Ensure complete solidification before adding media.[1][10]
Seeding Density	200-500 crypts per 50 μL Matrigel	Optimal density for healthy culture initiation.[9][10]
Media Volume per Well	500 μL (for 24-well plate)	
Media Change Frequency	Every 2-4 days	[10][13]
Passaging Frequency	Every 7-10 days	When enteroids are large and have dark lumens.[10]

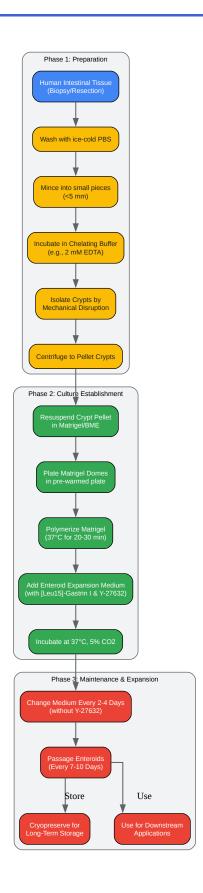




Experimental Workflow and Protocols

The overall process involves isolating intestinal crypts from biopsy tissue, embedding them in an extracellular matrix, and culturing them in a specialized growth factor medium containing [Leu15]-Gastrin I.





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Caption: Experimental workflow for establishing human enteroid cultures.



Protocol 1: Establishment of Human Enteroid Cultures from Biopsies

This protocol is adapted from methods described for isolating intestinal crypts and establishing primary cultures.[4][9][10]

Materials:

- Human intestinal biopsy or resected tissue
- Ice-cold DPBS (Dulbecco's Phosphate-Buffered Saline)
- Crypt Chelating Buffer (DPBS with 2 mM EDTA)
- Matrigel® or other Basement Membrane Extract (BME), growth factor reduced
- Enteroid Expansion Medium (see Table 1)
- Pre-warmed 24-well tissue culture plates

Procedure:

- Collect tissue in ice-cold DPBS. All subsequent steps should be performed on ice to maintain tissue viability.
- Flush the tissue lumen with ice-cold DPBS using a syringe until the buffer runs clear.[10]
- Cut the tissue open lengthwise and chop it into 2-5 mm pieces.[10]
- Transfer the pieces to a 15 mL conical tube and wash repeatedly with ice-cold DPBS by inverting the tube and allowing fragments to settle.
- Aspirate the supernatant and add 5 mL of cold Crypt Chelating Buffer.
- Incubate the tube on an orbital shaker or rocker for 30 minutes at 4°C.[4][10]
- After incubation, vigorously shake the tube by hand for 30 seconds to release the crypts from the connective tissue.



- Allow the larger tissue fragments to settle for 1-2 minutes. Filter the supernatant containing the crypts through a 70 μ m cell strainer into a fresh 50 mL conical tube.[10]
- Centrifuge the filtered suspension at 150 x g for 10 minutes at 4°C to pellet the crypts.
- Carefully aspirate the supernatant, leaving the crypt pellet.
- Resuspend the pellet in an appropriate volume of ice-cold Matrigel (aiming for 200-500 crypts per 50 μL).[9][10]
- Plate 50 μL domes of the crypt-Matrigel suspension into the center of pre-warmed 24-well plates.[10]
- Invert the plate and place it in a 37°C, 5% CO₂ incubator for 20-30 minutes to allow the Matrigel to polymerize.[1]
- Carefully add 500 μ L of pre-warmed Enteroid Expansion Medium (supplemented with 10 μ M Y-27632) to each well.
- Culture the plate at 37°C, 5% CO₂. Budding enteroids should be visible within 3-4 days. Change the medium every 2-4 days.[10]

Protocol 2: Passaging and Maintenance of Enteroid Cultures

Enteroids are passaged every 7-10 days, or when they become large and the lumen appears dark with cellular debris.[10]

Procedure:

- Aspirate the culture medium from the wells.
- Add 500 μL of ice-cold DPBS or cell recovery solution to each well to depolymerize the Matrigel.
- Mechanically disrupt the domes by pipetting vigorously with a P1000 pipette tip. Scrape the well surface to ensure all enteroids are lifted.[11]



- Transfer the enteroid suspension to a 15 mL conical tube.
- Break the enteroids into smaller fragments by pipetting up and down 5-10 times.[11]
- Centrifuge at 400 x g for 5 minutes at 4°C to pellet the fragments.
- Aspirate the supernatant and resuspend the pellet in a fresh volume of ice-cold Matrigel for replating at the desired split ratio (typically 1:3 to 1:6).
- Follow steps 12-15 from Protocol 1 for replating and culture.

Protocol 3: Cryopreservation and Thawing of Enteroids

Enteroids can be frozen 2-3 days after passaging for long-term storage.[9]

Cryopreservation:

- Harvest enteroids as described in steps 1-6 of Protocol 2.
- After centrifugation, aspirate the supernatant and resuspend the enteroid pellet in 1 mL of cryopreservation medium (e.g., Freezing Media or a commercial cryopreservation solution).
- Transfer 1 mL of the suspension to each labeled cryovial.
- Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for 24 hours.
- Transfer the cryovials to liquid nitrogen for long-term storage.

Thawing:

- Pre-warm a 24-well plate and thaw Matrigel on ice.
- Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.[9]
- Transfer the contents to a 15 mL conical tube containing 5 mL of ice-cold basal medium (e.g., Advanced DMEM/F12) to dilute the cryoprotectant.
- Centrifuge at 400 x g for 5 minutes at 4°C.

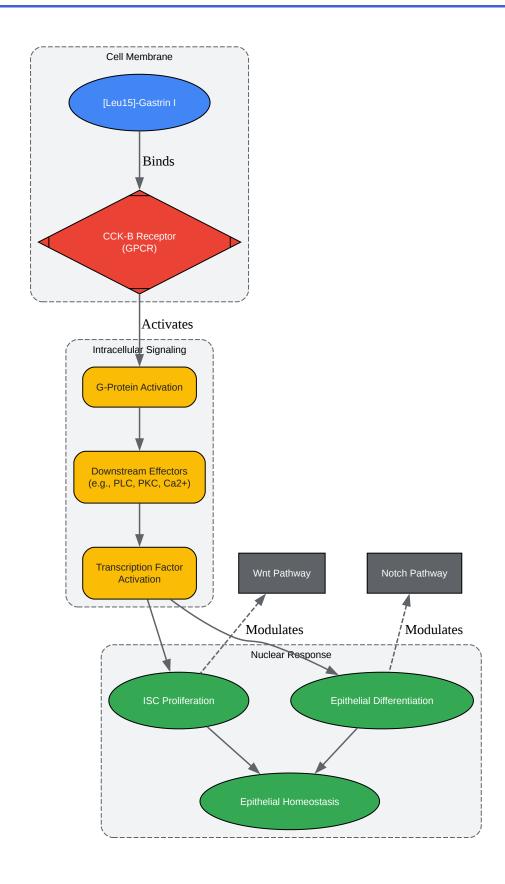


- Aspirate the supernatant and resuspend the pellet in ice-cold Matrigel.
- Follow steps 12-15 from Protocol 1 for replating and culture. One cryovial can typically be split into 2-3 wells.[9]

[Leu15]-Gastrin I Signaling Pathway

[Leu15]-Gastrin I promotes intestinal epithelial growth by activating the CCK-B receptor, a G-protein-coupled receptor.[5][7] This activation initiates downstream signaling cascades that integrate with core intestinal stem cell (ISC) pathways, such as Wnt and Notch, to regulate the balance between stem cell self-renewal and differentiation into various epithelial lineages.[14] [15]





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Caption: Simplified Gastrin signaling pathway in intestinal stem cells.



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